molecular formula C5H5F2N3O3 B8006075 CID 86208046

CID 86208046

Cat. No.: B8006075
M. Wt: 193.11 g/mol
InChI Key: IVZGNFMNYGCHAS-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 86208046” is a chemical substance cataloged in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound with the identifier “CID 86208046” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of the compound with the identifier “this compound” may involve large-scale chemical reactions using specialized equipment. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: The compound with the identifier “CID 86208046” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving the compound with the identifier “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products Formed: The major products formed from the reactions involving the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. These products may include various derivatives and analogs of the original compound.

Scientific Research Applications

The compound with the identifier “CID 86208046” has numerous scientific research applications. It is used in fields such as chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or catalyst in various chemical reactions. In biology, it may be studied for its effects on biological systems and its potential therapeutic applications. In medicine, it may be investigated for its potential use in drug development and treatment of diseases. In industry, it may be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of the compound with the identifier “CID 86208046” involves its interaction with specific molecular targets and pathways. These interactions may result in various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific properties of the compound and its intended use.

Comparison with Similar Compounds

The compound with the identifier “CID 86208046” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison may involve analyzing the differences in chemical reactivity, biological activity, and potential applications. Some similar compounds may include those cataloged in the PubChem database with similar chemical identifiers.

Conclusion

The compound with the identifier “this compound” is a versatile chemical substance with numerous scientific research applications Its unique chemical properties and potential for various reactions make it an important compound in fields such as chemistry, biology, medicine, and industry

Properties

InChI

InChI=1S/C5H5F2N3O3/c6-4(7)2-13-5-3(10(11)12)1-8-9-5/h1,4H,2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZGNFMNYGCHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1)OCC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NN1)OCC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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